methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate is a complex organic compound that features an imidazole ring, a piperazine ring, and a benzoate ester
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms , which could potentially interact with different targets.
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Imidazole-containing compounds are generally known to have excellent pharmacokinetic profiles . They are highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they could have diverse molecular and cellular effects.
Action Environment
The chemical properties of imidazole-containing compounds, such as their solubility in water and other polar solvents , could potentially be influenced by environmental factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.
Synthesis of the piperazine ring: This involves the reaction of ethylenediamine with diethylene glycol.
Coupling of the imidazole and piperazine rings: This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired linkage.
Acetylation and esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the benzoate ester
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It can be used to study the interactions of imidazole and piperazine derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the piperazine ring.
4-(2-(4-(1H-imidazol-1-yl)piperazin-1-yl)acetamido)benzoic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate is unique due to the presence of both the imidazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-[[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-21-8-7-19-18(21)23-11-9-22(10-12-23)13-16(24)20-15-5-3-14(4-6-15)17(25)26-2/h3-8H,9-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJWVEWZLDAYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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